4-O-dodecyl 1-O-hexyl butanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-O-dodecyl 1-O-hexyl butanedioate is an organic compound that belongs to the ester family. It is characterized by its long hydrocarbon chains, which contribute to its hydrophobic nature. This compound is often used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-dodecyl 1-O-hexyl butanedioate typically involves the esterification of butanedioic acid with dodecyl alcohol and hexyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
4-O-dodecyl 1-O-hexyl butanedioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Dodecanoic acid and hexanoic acid.
Reduction: Dodecanol and hexanol.
Substitution: Depending on the nucleophile, various substituted products can be formed.
Wissenschaftliche Forschungsanwendungen
4-O-dodecyl 1-O-hexyl butanedioate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Its hydrophobic nature makes it useful in studies of membrane interactions and lipid bilayers.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles.
Industry: It is used as a plasticizer in the production of polymers and as a surfactant in detergents and emulsifiers.
Wirkmechanismus
The mechanism of action of 4-O-dodecyl 1-O-hexyl butanedioate involves its interaction with lipid membranes. Its long hydrocarbon chains allow it to insert into lipid bilayers, altering their fluidity and permeability. This property is exploited in drug delivery systems, where the compound can enhance the absorption of hydrophobic drugs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-O-dodecyl 1-O-octyl butanedioate
- 4-O-dodecyl 1-O-decyl butanedioate
- 4-O-dodecyl 1-O-dodecyl butanedioate
Uniqueness
Compared to its analogs, 4-O-dodecyl 1-O-hexyl butanedioate has a unique balance of hydrophobicity and molecular size, making it particularly effective in applications requiring moderate hydrophobic interactions. Its specific chain lengths also contribute to its distinct physical properties, such as melting point and solubility.
Eigenschaften
CAS-Nummer |
54303-71-8 |
---|---|
Molekularformel |
C22H42O4 |
Molekulargewicht |
370.6 g/mol |
IUPAC-Name |
4-O-dodecyl 1-O-hexyl butanedioate |
InChI |
InChI=1S/C22H42O4/c1-3-5-7-9-10-11-12-13-14-16-20-26-22(24)18-17-21(23)25-19-15-8-6-4-2/h3-20H2,1-2H3 |
InChI-Schlüssel |
WKKGYGWNLGFMDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.